

Application Notes: ALD of TaN_x from PDMAT

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Compound Focus: Pentakis(dimethylamino)tantalum(V)

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The ALD process using PDMAT with different nitrogen co-reactants enables the deposition of tantalum nitride films with distinct stoichiometries and properties, making them suitable for various applications [1].

- Process Overview:** Using PDMAT as the tantalum precursor with **ammonia (NH₃)** results in the formation of tantalum mono-nitride (**TaN**), a conductive film. In contrast, using **monomethylhydrazine (MMH)** yields a nitrogen-rich tantalum pentanitride (**Ta₃N₅**), which is highly resistive [1].
- Key Quantitative Data:** The table below summarizes the core differences between the two processes as identified in the study.

Parameter	PDMAT with NH ₃ (TaN)	PDMAT with MMH (Ta ₃ N ₅)
Growth Temperature	200 - 375 °C	200 - 375 °C
Growth Rate	~0.6 Å/cycle	~0.4 Å/cycle
Film Stoichiometry	TaN	Ta ₃ N ₅
Electrical Resistivity	~70 mΩ·cm	High (Order of magnitude higher than TaN)
Self-Limiting Behavior	Confirmed	Confirmed

Experimental Protocols

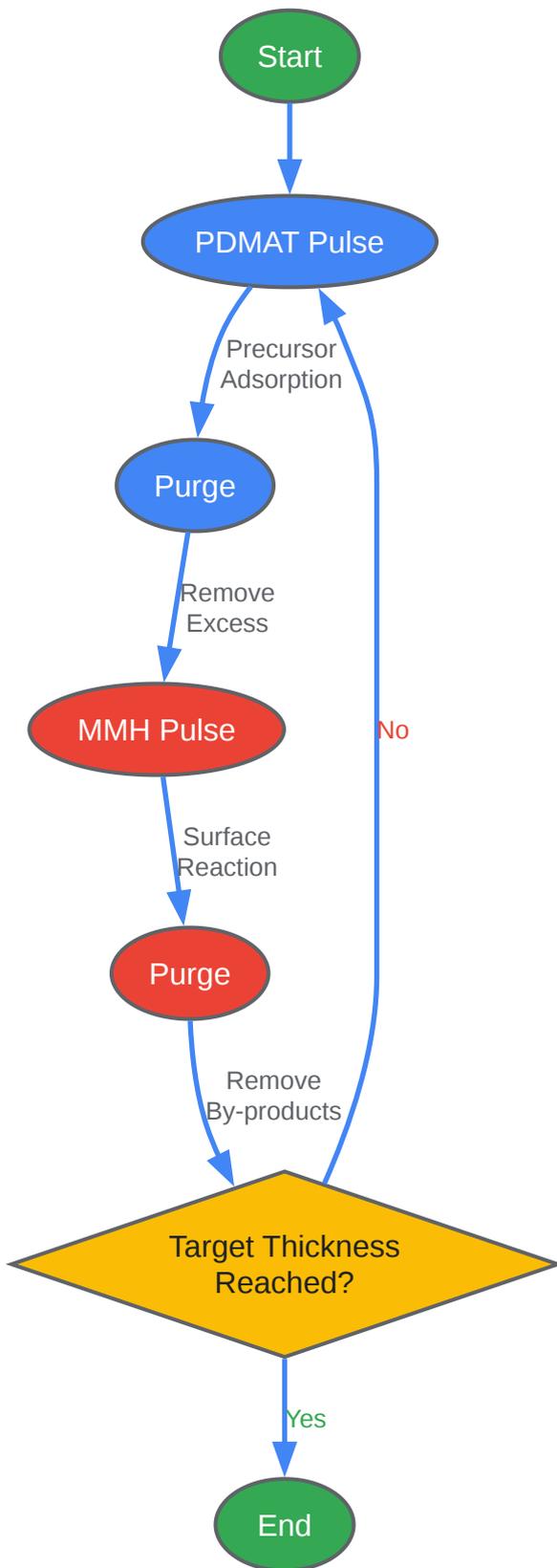
This section provides a detailed methodology for the ALD of Ta₃N₅ using PDMAT and MMH, based on the referenced work [1].

Substrate Preparation and Reactor Loading

- **Substrate Cleaning:** Standard cleaning procedures (e.g., RCA clean for Si wafers) should be followed to ensure a pristine, contaminant-free surface.
- **Reactor Setup:** Load the substrates into a thermal ALD reactor chamber. The system should be capable of maintaining a high vacuum and precise temperature control. Ensure the gas lines for PDMAT vapor, MMH, and the inert purge gas (e.g., N₂ or Ar) are properly connected and leak-free.

Atomic Layer Deposition Cycle

A typical ALD cycle for this process consists of the following four steps, which are repeated until the desired film thickness is achieved. The workflow is also illustrated in the diagram below.



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- **Step 1: PDMAT Pulse**
 - **Precursor:** Pentakis(dimethylamino)tantalum (PDMAT), a liquid precursor.
 - **Vaporization:** Heat the precursor bubbler to an appropriate temperature (e.g., 75-90 °C) to generate sufficient vapor pressure.
 - **Pulsing:** Introduce the PDMAT vapor into the reactor chamber using an inert carrier gas for a duration of **0.5 to 2.0 seconds**. This allows the precursor molecules to adsorb onto the substrate surface in a self-limiting manner.
- **Step 2: First Purge**
 - **Purpose:** Remove non-chemisorbed precursor molecules and reaction by-products from the gas phase to prevent unwanted CVD-like reactions.
 - **Method:** Pulse an inert purge gas (N₂ or Ar) through the reactor for a duration of **5 to 20 seconds**. The purge time must be optimized to ensure complete cleaning without significantly impacting the process throughput.
- **Step 3: MMH Pulse**
 - **Co-reactant:** Introduce monomethylhydrazine (MMH) vapor into the reactor.
 - **Pulsing:** A typical pulse duration is **1 to 5 seconds**. MMH reacts with the adsorbed PDMAT ligands, forming the Ta₃N₅ layer and releasing reaction by-products.
- **Step 4: Second Purge**
 - **Purpose:** Remove all unreacted MMH and gaseous reaction by-products from the chamber.
 - **Method:** A second inert gas purge, typically for **5 to 20 seconds**, completes one ALD cycle.

Process Monitoring and Characterization

- **In-situ Monitoring:** A Quartz Crystal Microbalance (QCM) can be used to monitor mass gain per cycle (MGPC) in real-time, confirming self-limiting growth and measuring the growth rate [1].
- **Ex-situ Characterization:**
 - **Thickness & Growth Rate:** Use spectroscopic ellipsometry to measure film thickness and calculate growth rate (Å/cycle).
 - **Composition:** Use X-ray Photoelectron Spectroscopy (XPS) or Medium Energy Ion Scattering (MEIS) to confirm the Ta₃N₅ stoichiometry and characterize elemental composition [1].
 - **Electrical Properties:** Measure resistivity using a four-point probe system.

Methodology Summary

The ALD process for Ta₃N₅ using PDMAT and MMH is a reliable method for depositing nitrogen-rich, resistive tantalum nitride films. The key to achieving the correct Ta₃N₅ stoichiometry, as opposed to TaN, lies in the choice of the nitrogen co-reactant. The protocols outlined above provide a template for reproducing this process.

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References

1. Atomic layer deposition of TaN and Ta₃N₅ using pentakis ... [ui.adsabs.harvard.edu]

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